N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a thiophene ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3S2/c17-16(18,19)13-3-5-14(6-4-13)25(22,23)20-9-7-12(8-10-21)15-2-1-11-24-15/h1-6,11-12,20-21H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGAXAHYGFBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Hydroxy Pentyl Chain: : The initial step involves the preparation of the 5-hydroxy-3-(thiophen-2-yl)pentyl chain. This can be achieved through a Grignard reaction where a thiophene derivative reacts with a suitable alkyl halide in the presence of magnesium and anhydrous ether.
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Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This is typically done by reacting the hydroxy pentyl chain with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the pentyl chain can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
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Substitution: : The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 5-oxo-3-(thiophen-2-yl)pentyl-4-(trifluoromethyl)benzenesulfonamide.
Reduction: Formation of N-(5-amino-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its antibacterial properties, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene ring and trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may reduce its metabolic stability.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its electronic properties and biological activity.
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiophene ring and a trifluoromethyl group, suggest significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- IUPAC Name : this compound
- Molecular Formula : C18H19F3N2O4S
- Molecular Weight : 396.48 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | References |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | |
| U-937 (Monocytic Leukemia) | 7.2 | |
| CEM-13 (T-Acute Lymphoblastic Leukemia) | 6.1 |
The mechanism underlying these effects may involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses showing increased p53 expression and caspase activation in treated cells.
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.6 | Bactericidal |
| Escherichia coli | 31.2 | Bacteriostatic |
| Pseudomonas aeruginosa | 62.5 | Bacteriostatic |
These findings suggest that the compound may inhibit bacterial growth through mechanisms that interfere with protein synthesis and cell wall integrity.
Case Studies
- Case Study on Anticancer Effects : A study involving MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including Annexin V staining and PARP cleavage, indicating its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against MRSA strains, suggesting its potential role in treating resistant bacterial infections.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide?
A common method involves coupling a sulfonyl chloride derivative with an amine-containing intermediate. For example, reacting 4-(trifluoromethyl)benzenesulfonyl chloride with a thiophene-functionalized pentanolamine precursor in dry pyridine or THF under inert conditions. Purification typically employs flash chromatography or recrystallization to isolate the product . Key parameters include stoichiometric control of the sulfonyl chloride, reaction temperature (room temperature to 50°C), and acidification for precipitation.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the thiophene, hydroxyl, and trifluoromethyl groups. Infrared (IR) spectroscopy identifies sulfonamide (S=O stretching ~1350 cm⁻¹) and hydroxyl (~3300 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates the molecular weight (e.g., calculated m/z ~421.1 for C₁₇H₁₈F₃NO₃S₂) . X-ray crystallography, if applicable, resolves stereochemical ambiguities .
Q. How can researchers determine the compound’s solubility and stability under experimental conditions?
Experimental determination via shake-flask methods in solvents (e.g., DMSO, ethanol, water) at varying pH levels is recommended. Thermodynamic solubility can be calculated using Hansen solubility parameters. Stability studies under light, heat, and oxidative conditions (e.g., 40°C/75% RH for 4 weeks) should include HPLC monitoring for degradation products .
Advanced Research Questions
Q. What computational approaches are suitable for modeling this compound’s electronic properties and reactivity?
Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) predicts electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and interaction energies with biological targets. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can model solvation effects and reaction pathways . Molecular dynamics simulations assess conformational flexibility of the pentyl-thiophene chain .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Systematic substitution of the thiophene ring (e.g., introducing halogens or methyl groups) and modifying the hydroxyl position on the pentyl chain can elucidate SAR. In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (e.g., AutoDock Vina) identify critical binding motifs. Comparative analysis with analogs like WAY-316606 (a sulfonamide with piperidine substitution) highlights pharmacophore requirements .
Q. How should researchers address discrepancies in reported synthesis yields or biological data?
Reproducibility requires rigorous documentation of reaction conditions (solvent purity, catalyst loading, temperature gradients). For biological data inconsistencies, validate assay protocols (e.g., positive controls, IC₅₀ normalization) and confirm compound identity via orthogonal characterization (e.g., 2D NMR, elemental analysis) . Cross-reference with structurally similar compounds (e.g., Celecoxib derivatives) to contextualize results .
Q. What strategies are effective for analyzing byproducts or impurities during synthesis?
Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) track reaction progress. Impurity profiling via HPLC-UV/Vis or GC-MS identifies unreacted intermediates or sulfonic acid byproducts. Recrystallization in acetonitrile or ethyl acetate improves purity (>98%) .
Q. How can researchers mitigate solubility challenges in biological assays?
Use co-solvents (e.g., DMSO ≤1% v/v) or formulate the compound as a sodium salt to enhance aqueous solubility. Surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes may improve bioavailability. Dynamic light scattering (DLS) monitors aggregation in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
